molecular formula C6H3N5S2 B12925972 6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione CAS No. 112214-44-5

6-(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione

Cat. No.: B12925972
CAS No.: 112214-44-5
M. Wt: 209.3 g/mol
InChI Key: JITHDFXKUKBTSZ-UHFFFAOYSA-N
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Description

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is a heterocyclic compound that contains both pyrimidine and triazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Condensation of triazole intermediates with pyrimidine derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Small-scale synthesis in laboratory settings.

    Continuous Flow Processes: Larger-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of thione groups to sulfoxides or sulfones.

    Reduction: Reduction of triazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or pyrimidine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-2(1H)-thione
  • 6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyridine-4(1H)-thione

Uniqueness

6-(3-Thioxo-3H-1,2,4-triazol-5-yl)pyrimidine-4(1H)-thione is unique due to its specific structural configuration, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

112214-44-5

Molecular Formula

C6H3N5S2

Molecular Weight

209.3 g/mol

IUPAC Name

6-(5-sulfanylidene-1,2,4-triazol-3-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H3N5S2/c12-4-1-3(7-2-8-4)5-9-6(13)11-10-5/h1-2H,(H,7,8,12)

InChI Key

JITHDFXKUKBTSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C2=NC(=S)N=N2

Origin of Product

United States

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